molecular formula C17H19N3NaO3S B564257 r-Omeprazole CAS No. 161796-77-6

r-Omeprazole

Cat. No.: B564257
CAS No.: 161796-77-6
M. Wt: 368.4
InChI Key: HVAJOLFRLWQQQL-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

R-Omeprazole, also known as Omeprazole, is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase pump on gastric secretory cells . This pump is responsible for the final step in the production of gastric acid. By inhibiting this pump, Omeprazole effectively reduces the production of stomach acid .

Mode of Action

Omeprazole works by specifically inhibiting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump, resulting in the inhibition of acid secretion in the stomach . This effect ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .

Biochemical Pathways

Omeprazole affects the biochemical pathway involving the H+/K+ ATPase pump. By inhibiting this pump, it reduces gastric acid secretion, thereby increasing the pH within the stomach . This can lead to the amelioration of acid-related disorders. Furthermore, Omeprazole has been found to bind to a wide range of diverse proteins, indicating that it may have effects on multiple biochemical pathways .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole are time and dose-dependent . The CYP2C19 polymorphism was incorporated using in vitro data, which affects the metabolism and therefore the bioavailability of Omeprazole .

Result of Action

The primary result of Omeprazole’s action is the reduction of gastric acid secretion. This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of Omeprazole can be influenced by environmental factors such as the presence of food. For example, the pharmacokinetics and anti-gastric acid secretion of Omeprazole can be affected under fasting and fed conditions . Furthermore, the genetic makeup of an individual, specifically the presence of CYP2C19 polymorphisms, can influence the action, efficacy, and stability of Omeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of r-Omeprazole typically involves the asymmetric oxidation of omeprazole sulfide. One method utilizes soybean pod peroxidase as a catalyst in water-in-oil microemulsions, achieving high enantioselectivity and yield . The reaction conditions include an initial concentration of soybean pod peroxidase of 3200 U/ml, a concentration of hydrogen peroxide of 22.44 mM, and a reaction temperature of 49.68°C .

Industrial Production Methods: Industrial production of this compound often involves the use of chiral chromatography to separate the R- and S-enantiomers of omeprazole. This method ensures high purity and yield of the desired enantiomer. Additionally, the production process may include steps to stabilize the compound and enhance its bioavailability .

Biological Activity

r-Omeprazole, a chiral form of the well-known proton pump inhibitor (PPI) omeprazole, has garnered attention for its unique biological activities and pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, effects on gastric acid secretion, and potential therapeutic applications.

This compound functions primarily as an inhibitor of the H+/K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. By inhibiting this proton pump, this compound effectively reduces gastric acid production, leading to increased gastric pH levels.

  • Inhibition of Acid Secretion : The onset of action typically occurs within one hour post-administration, with maximum efficacy reached around two hours later. Continuous dosing enhances its antisecretory effect, plateauing after several days .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism:

  • Absorption : Peak plasma concentrations are achieved within 0.5 to 3.5 hours after oral administration.
  • Bioavailability : The absolute bioavailability is approximately 30-40%, primarily due to first-pass metabolism in the liver .
  • Metabolism : this compound is metabolized predominantly by the cytochrome P450 system, particularly CYP2C19 and CYP3A4, resulting in several metabolites including hydroxyomeprazole and omeprazole sulfone .

Impact on Gastrin Levels

Studies indicate that this compound administration leads to increased serum gastrin levels during the initial weeks of treatment. This increase correlates with the inhibition of gastric acid secretion but stabilizes with continued use. Notably, elevated gastrin can cause enterochromaffin-like (ECL) cell hyperplasia; however, long-term studies have not conclusively linked this to malignancy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis:

  • In Vitro Studies : A comparative study showed that the minimal inhibitory concentration (MIC) for this compound against H. pylori was higher than that for esomeprazole, indicating varying efficacy between these compounds .

Treatment of Esophageal Ulcerations

In clinical settings, this compound has been utilized effectively in managing intractable esophageal ulcerations post-sclerotherapy. A case study highlighted significant healing outcomes in patients treated with this compound, underscoring its therapeutic potential beyond acid suppression .

Long-Term Safety Profile

Longitudinal studies involving over 3000 patients have assessed the long-term safety profile of this compound. While ECL cell hyperplasia was noted, no cases of malignancy were reported within the study duration, suggesting a favorable safety profile for chronic use .

Summary Table: Key Biological Activities of this compound

Parameter Description
Mechanism of ActionInhibits H+/K+-ATPase in gastric parietal cells
Onset of ActionWithin 1 hour
Peak Concentration0.5 - 3.5 hours post-administration
Bioavailability30 - 40%
Main Metabolizing EnzymesCYP2C19, CYP3A4
Antimicrobial ActivityEffective against H. pylori (higher MIC than esomeprazole)
Clinical UseEffective in treating esophageal ulcerations

Properties

InChI

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAJOLFRLWQQQL-GJFSDDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161796-77-6
Record name 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161796-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.